molecular formula C8H8N2O B084980 2-Ethoxynicotinonitrile CAS No. 14248-71-6

2-Ethoxynicotinonitrile

Cat. No. B084980
CAS RN: 14248-71-6
M. Wt: 148.16 g/mol
InChI Key: NJQMOOHWTMTWLP-UHFFFAOYSA-N
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Description

2-Ethoxynicotinonitrile is a chemical compound with the CAS Number: 14248-71-6 and a molecular weight of 148.16 . Its IUPAC name is 2-ethoxynicotinonitrile .


Molecular Structure Analysis

The molecular structure of 2-Ethoxynicotinonitrile is represented by the linear formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c1-2-11-8-7(6-9)4-3-5-10-8/h3-5H,2H2,1H3 .

Scientific Research Applications

  • Synthesis of Novel Compounds : Ethyl 2-nitroacetoacetate, a precursor of ethoxycarbonylnitrile oxide, is used for the synthesis of isoxazole- and isoxazoline-3-carboxylic acids and their esters. This compound, related to 2-Ethoxynicotinonitrile, is used in the preparation of isoxazolines with yields up to 85–91% (Kislyi et al., 1994).

  • Photodynamic Therapy for Cancer : Amphiphilic zinc phthalocyanines, synthesized by cyclotetramerization of corresponding phthalonitriles, are potential photosensitizers for use in photodynamic therapy (PDT) of cancer. These compounds show excellent solubility in both organic and aqueous solutions, making them suitable for therapeutic applications (Çakır et al., 2015).

  • Corrosion Inhibitors : Pyridine derivatives, including compounds structurally related to 2-Ethoxynicotinonitrile, have been studied for their potential as corrosion inhibitors for steel in acidic environments. These compounds show high inhibition efficiency and are considered for industrial applications to protect metals against corrosion (Ansari et al., 2015).

  • Nuclear Medicine : Compounds like (Ethoxy(ethyl)amino)methanedithiol, related to 2-Ethoxynicotinonitrile, are used as ligands in nuclear medicines for the preparation of diagnostic radiopharmaceuticals, particularly for myocardial perfusion imaging (Nabati, 2018).

  • Cancer Research : Substituted malononitriles, which include derivatives of 2-Ethoxynicotinonitrile, have been studied for their effects on the growth of transplanted tumors in mice. Certain derivatives showed significant effects in retarding tumor growth (Gal et al., 1952).

  • Photodynamic Therapy : 2-Methoxyethanol, a compound related to 2-Ethoxynicotinonitrile, is used in photodynamic therapy treatment, showing light-dependent photodamage in cancer cells (Darmanto et al., 2018).

Safety and Hazards

2-Ethoxynicotinonitrile is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-ethoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-11-8-7(6-9)4-3-5-10-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQMOOHWTMTWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647615
Record name 2-Ethoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxynicotinonitrile

CAS RN

14248-71-6
Record name 2-Ethoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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